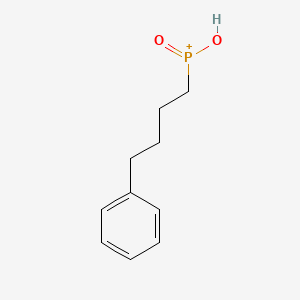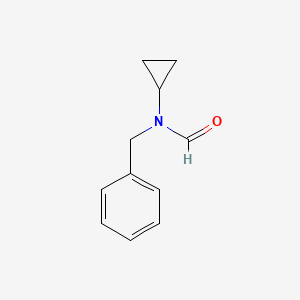
Hoveyda-Snapper-Desymmetrierungskatalysator
Übersicht
Beschreibung
The Hoveyda-Snapper Desymmetrization Catalyst, also known as the Hoveyda-Grubbs Second-Generation Catalyst or HG-II, is a form of metathesis catalyst that has been utilized to improve organic synthesis. It is a useful organocatalyst in the desymmetrization of meso diols .
Synthesis Analysis
Hoveyda, Snapper, and co-workers demonstrated that achiral 1,3-diols could be silylated with a high degree of enantioselectivity using a dipeptide-based catalyst . The same catalyst was later applied to the enantioselective silylation of triols, enabling the synthesis of the natural products cleroindicins D, F, and C .Molecular Structure Analysis
The molecular formula of the Hoveyda-Snapper Desymmetrization Catalyst is C17H32N4O, and its molecular weight is 308.46 g/mol . The SMILES string representation isCC@@HC@@HC(C)(C)C)C(C)(C)C . Chemical Reactions Analysis
The Hoveyda-Snapper Catalyst has been used in the desymmetrization of 1,3-diols . It has also been used in ring-closing metathesis (RCM) reactions .Physical And Chemical Properties Analysis
The Hoveyda-Snapper Desymmetrization Catalyst has a predicted density of 1.01±0.1 g/cm3 . Its melting point is 130-134°C , and its predicted boiling point is 475.0±30.0 °C .Wissenschaftliche Forschungsanwendungen
Synthese enantiomerenangereicherter Cyclopentane
Der Katalysator wird bei der Synthese von enantiomerenangereicherten Cyclopentanen eingesetzt, die wichtige chirale Bausteine in der organischen Chemie sind. Dieser Prozess ist besonders wertvoll für die Herstellung von Verbindungen mit hoher Funktionalisierung und stereogenen Zentren, die in vielen Naturprodukten vorkommen .
Asymmetrische Desymmetrierung
Er ermöglicht die asymmetrische Desymmetrierung von meso-Diolen, was zur Produktion von monosilylierten Produkten führt. Diese Anwendung ist bedeutsam für die milden Reaktionsbedingungen und die hohe Ausbeute und Enantioselektivität, die erzielt werden .
Ortsselektive Derivatisierung
Forscher verwenden den Katalysator für die ortselektive Derivatisierung, die unerlässlich ist, um bestimmte Stellen innerhalb eines Moleküls zu modifizieren, ohne andere reaktive Stellen zu beeinflussen. Diese Präzision ist entscheidend für die Synthese komplexer organischer Moleküle .
Vinyloge nucleophile Addition
Der Katalysator wurde bei der direkten katalytischen asymmetrischen vinylogen nucleophilen Addition von dekonjugierten Butenoliden eingesetzt. Diese Methode ist ein strategischer Ansatz, um Zugang zu hochfunktionalisierten chiralen Bausteinen zu erhalten .
Synthese von Naturprodukten
Er spielt eine Rolle bei der enantioselektiven Silylierung von Triolen, die die Synthese von Naturprodukten wie Cleroindicinen D, F und C ermöglicht. Diese Anwendung ist bemerkenswert, da die Silylierung keine enzymatische Präzedenz hat, was sie zu einem einzigartigen synthetischen Weg macht .
Entwicklung von chiralen Liganden
Der Katalysator ist entscheidend für die Entwicklung von chiralen Liganden, die in der asymmetrischen Synthese eine zentrale Rolle spielen. Diese Liganden können Chiralität in verschiedenen chemischen Reaktionen induzieren und stabilisieren .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird der Katalysator für die Synthese von chiralen Medikamenten verwendet. Die Fähigkeit, enantiomerenreine Verbindungen zu erzeugen, ist entscheidend für die Entwicklung von Medikamenten mit spezifischen gewünschten Wirkungen und minimalen Nebenwirkungen .
Wirkmechanismus
Target of Action
The primary target of the Hoveyda-Snapper Desymmetrization Catalyst, also known as (S)-N-(®-3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)methyl)amino)butanamide, is achiral 1,3-diols . These compounds are targeted due to their potential for desymmetrization, a process that can result in the creation of chiral molecules from achiral or meso precursors .
Mode of Action
The Hoveyda-Snapper Desymmetrization Catalyst operates by silylating achiral 1,3-diols with a high degree of enantioselectivity . This catalyst is composed of three key components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety within the catalyst acts as a Lewis base . This interaction with the 1,3-diols leads to the creation of chiral molecules .
Biochemical Pathways
The Hoveyda-Snapper Desymmetrization Catalyst affects the biochemical pathway of silylation . Silylation is a process where a silicon atom is introduced into a molecule, often used in the protection of alcohols in organic synthesis. In this case, the catalyst enables the enantioselective silylation of 1,3-diols . The downstream effects include the synthesis of chiral molecules, which have wide applications in the field of drug discovery and development.
Result of Action
The result of the action of the Hoveyda-Snapper Desymmetrization Catalyst is the production of chiral molecules from achiral 1,3-diols . These chiral molecules are of significant interest in various fields, including pharmaceuticals, due to their unique properties.
Biochemische Analyse
Biochemical Properties
The Hoveyda-Snapper Desymmetrization Catalyst is made up of three simple, effective components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile . The chiral amine moiety provides steric hindrance
Molecular Mechanism
The Hoveyda-Snapper Desymmetrization Catalyst operates through a mechanism involving the activation of the silicon electrophile by the N-methylimidazole moiety . This activation allows for the desymmetrization of 1,3-diols, a process that has been demonstrated to occur with a high degree of enantioselectivity .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474416 | |
| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913831-29-5 | |
| Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913831-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)






![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)
